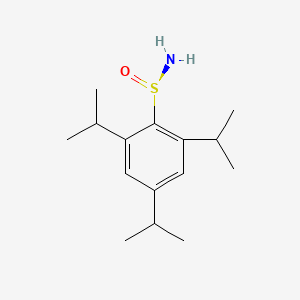![molecular formula C19H20N2O3S B2807198 N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898462-88-9](/img/structure/B2807198.png)
N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative linked to a quinoline structure. Sulfonamides are a group of drugs that are widely used in medicine, primarily as antibiotics . Quinolines, on the other hand, are aromatic compounds that are also found in many drugs and other bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring . The sulfonamide group (-SO2NH2) would be attached to the quinoline ring .Chemical Reactions Analysis
As a sulfonamide and a quinoline, this compound could potentially undergo a variety of chemical reactions. Sulfonamides can react with amines, alcohols, and other nucleophiles, while quinolines can undergo electrophilic substitution, among other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a sulfonamide, it would likely have some degree of water solubility due to the polar nature of the sulfonamide group. The quinoline ring is aromatic and therefore relatively stable .Aplicaciones Científicas De Investigación
Let’s explore six unique applications of this compound:
- Quinoline derivatives have demonstrated promising anticancer properties. They can inhibit cancer cell growth and proliferation by targeting specific cellular pathways. Researchers have explored the potential of quinoline-based compounds as novel chemotherapeutic agents .
- Quinoline derivatives exhibit antioxidant activity, which helps protect cells from oxidative stress and damage. These compounds scavenge free radicals and contribute to overall cellular health .
- Quinoline scaffolds have anti-inflammatory properties. They may modulate inflammatory responses by interacting with relevant enzymes or receptors. Such compounds could be valuable in managing inflammatory diseases .
- Some quinoline derivatives have shown efficacy against malaria parasites. These compounds interfere with essential biological processes in the parasite, making them potential candidates for antimalarial drug development .
- Quinoline-based molecules have been investigated for their potential to inhibit SARS-CoV-2 (the virus responsible for COVID-19). These compounds may interfere with viral replication or entry mechanisms .
- Quinoline derivatives have been explored as antituberculosis agents. They exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds could contribute to the development of new TB treatments .
Anticancer Activity
Antioxidant Properties
Anti-Inflammatory Effects
Antimalarial Potential
Anti-SARS-CoV-2 Activity
Antituberculosis Properties
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate, a vital nutrient .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The sulfonamide moiety in the compound is structurally similar to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase . This similarity allows the compound to competitively inhibit the enzyme, thereby disrupting folate synthesis .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the levels of dihydrofolate and tetrahydrofolate, which are essential for DNA synthesis and cell division . The inhibition of carbonic anhydrase affects the carbon dioxide hydration and bicarbonate buffering system , potentially impacting various physiological processes such as respiration and pH regulation .
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine . The compound’s ADME properties could be influenced by its chemical structure, particularly the presence of the quinoline and sulfonamide moieties.
Result of Action
The inhibition of dihydropteroate synthetase by the compound can lead to a decrease in bacterial DNA synthesis and cell division, providing a potential antibacterial effect . The inhibition of carbonic anhydrase could have various effects depending on the specific isoform of the enzyme that is targeted .
Safety and Hazards
Like all drugs, sulfonamides and quinolines can have side effects and toxicities. Sulfonamides are known to cause allergic reactions in some people, and overuse can lead to bacterial resistance . Quinolines can also have various side effects depending on their specific structures and biological targets .
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-16(7-4-13)20-25(23,24)17-11-14-5-8-18(22)21-10-9-15(12-17)19(14)21/h3-4,6-7,11-12,20H,2,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJMOGJGVNUNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-Adamantyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2807121.png)
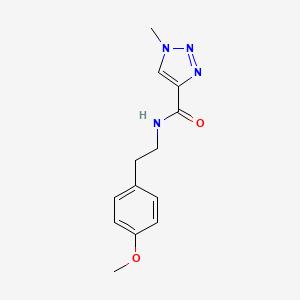

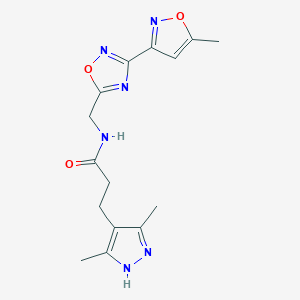

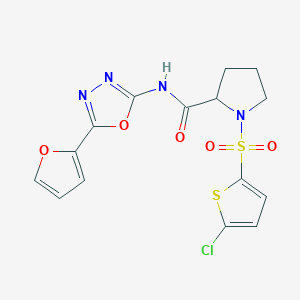

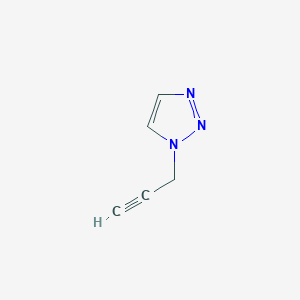
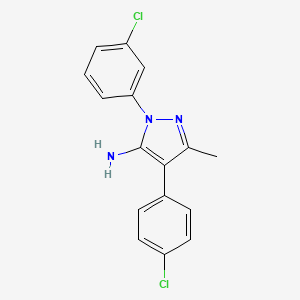
![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2807133.png)
